2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide
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Overview
Description
2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with a suitable amine, followed by further modifications to introduce the diphenylmethyl and trimethylbutanamide groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of intermediates and final products through techniques such as crystallization, distillation, and chromatography to achieve the desired chemical purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with specific properties.
Biology: The compound can be employed in biochemical assays to study enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide: A chiral thiourea organocatalyst used in asymmetric organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate:
3,5-Bis(trifluoromethyl)benzylamine: Utilized as an intermediate in the synthesis of various organic compounds.
Uniqueness
2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzhydryl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3OS/c1-27(2,3)24(25(39)38(4)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19)37-26(40)36-22-16-20(28(30,31)32)15-21(17-22)29(33,34)35/h5-17,23-24H,1-4H3,(H2,36,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDZXYJAOQFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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